![molecular formula C10H14BClN2O2 B1602536 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1310404-27-3](/img/structure/B1602536.png)
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, also known as 2C-TMP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that is insoluble in water. 2C-TMP has a wide range of applications in scientific research, including its use in the synthesis of biologically active compounds, as a catalyst for chemical reactions, and as a reagent for the detection of biological molecules.
Scientific Research Applications
Antiallergic Activity
A study by Lesher, Singh, & Mielens (1982) found that certain pyrimidine derivatives, including those related to 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, displayed potential antiallergic activity as indicated by a rat passive cutaneous anaphylaxis screen.
Antitumor Activities
Raić-Malić et al. (2000) reported that specific pyrimidine derivatives showed significant antitumor activities against various cancer cell lines, including leukemia and mammary carcinoma (Raić-Malić et al., 2000).
Antioxidant Properties
A study by Rani et al. (2012) investigated the antioxidant properties of pyrimidine derivatives. They found that these compounds exhibited promising antioxidant activity, which was influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol.
Antibacterial Agents
Research by Dave & Shah (2002) involved the synthesis of novel pyrimidine derivatives with potential as antibacterial agents.
Dihydrofolate Reductase Inhibition
A study by Grivsky et al. (1980) found that certain pyrimidine derivatives acted as potent inhibitors of mammalian dihydrofolate reductase, showing activity against carcinosarcoma in rats.
Antiviral Properties
Munier-Lehmann et al. (2015) discovered that a series of pyrimidine derivatives exhibited notable antiviral properties, particularly against measles virus (Munier-Lehmann et al., 2015).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is used as a reagent in various chemical reactions. It is particularly useful in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets (other reactants) to form new carbon-carbon bonds. The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
It’s known that the compound plays a significant role in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include homologations, conjunctive cross couplings, and radical-polar crossover reactions .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability .
Result of Action
The result of the compound’s action is the formation of new chemical bonds and functional groups. This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Therefore, it’s typically handled and stored under conditions that minimize exposure to these elements .
properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSUAGFVCYBRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590530 | |
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
CAS RN |
1310404-27-3 | |
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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